While the precise enzymatic function of NS5A was not fully characterized at the time of ombitasvir's development, the protein is essential for viral RNA replication and the assembly of new viral particles. [1] [2] this compound exerts its effect by potently inhibiting the HCV NS5A protein. [1]
The table below summarizes the in vitro antiviral activity of this compound against different HCV genotypes, as measured in replicon assays.
| HCV Genotype | Mean EC50 (pM) |
|---|---|
| 1a | 1.3 |
| 1b | 0.82 |
| 2a | 5.4 |
| 2b | 19.3 |
| 3a | 4.1 |
| 4a | 0.55 |
| 5a | 1.9 |
| 6a | 366 |
Potential modes of action include blocking signaling interactions, redistributing NS5A from the endoplasmic reticulum to lipid droplets, and disrupting the formation of the HCV replication complex. [1] The following diagram illustrates the proposed mechanism within the viral replication cycle.
Proposed multi-step inhibition of the HCV lifecycle by this compound via NS5A targeting.
A significant challenge with NS5A inhibitors is the low genetic barrier to resistance. In vitro resistance selection and clinical monotherapy studies identified specific resistance-associated substitutions (RASs) in the NS5A gene that reduce susceptibility to this compound. [2] [3]
The table below lists key RASs that have been observed in patients failing therapies containing this compound.
| HCV Genotype | Primary Resistance-Associated Substitutions (RASs) |
|---|---|
| 1a | M28T/V, Q30E/H/K/L/R/Y, L31V, H58D, Y93C/F/H/L/N/S |
| 1b | L28M, R30Q, L31F/M/V, Y93H/S |
| 4 | L28S/V |
In genotype 1a, specific RAS patterns (e.g., combinations at positions 30 and 93) can confer high levels of resistance. [3] The diagram below maps these critical resistance positions onto a simplified structure of the NS5A protein.
Schematic of NS5A Domain I showing key amino acid positions where substitutions confer resistance to this compound. Positions common across genotypes are highlighted.
To overcome the low barrier to resistance and achieve cure, this compound is always used in combination with other DAAs. It is co-formulated with other agents in several regimens. [1] [4] [5]
This multi-targeted approach synergistically suppresses viral replication, leading to sustained virologic response (SVR) rates exceeding 95% in patients with HCV genotype 1 or 4 infection. [6] [4]
For researchers, the methodologies used to establish the potency and resistance profile are critical.
In Vitro Antiviral Activity and Resistance Selection [2]
In Vivo 3-Day Monotherapy Study [2]
max log10 IU/mL reduction).
The table below summarizes the core quantitative ADME data for this compound, synthesized from the available literature [1] [2] [3].
| Parameter | Description/Value |
|---|---|
| Absorption | |
| Bioavailability | 48% [3] |
| Time to Cmax (Tmax) | ~4 to 5 hours [2] [3] |
| Food Effect | Exposure increased by 76-82% with food (high or normal fat) [3] |
| Distribution | |
| Volume of Distribution (Vss) | 173 L [3] |
| Plasma Protein Binding | ~99.9% [2] [3] |
| Metabolism | Primary pathway: Amide hydrolysis, followed by oxidation (largely by CYP2C8) [1] [2] [3] |
| Elimination | |
| Half-life (t½) | 21 to 25 hours [2] [3] |
| Route of Excretion | Primarily fecal (~90.2%), minimal renal excretion (~1.91%) [2] [3] |
| Excreted as Parent Drug | Feces: 87.8%; Urine: 0.03% [3] |
The pharmacokinetic data for this compound were primarily established through population pharmacokinetic modeling and clinical trials.
A robust population pharmacokinetic (popPK) model was developed using data from nine phase 1b, 2a, and 2b clinical trials [4].
Although not detailed in the search results for this compound specifically, a standard approach for defining the metabolic fate of a drug is the human ADME study [5].
The following diagram illustrates the primary metabolic and elimination pathways of this compound, integrating data from the search results [1] [2] [3].
Diagram: Primary metabolic pathway and elimination routes of this compound.
A key analysis pooled data from 12 Phase II/III/IIIb clinical trials to evaluate the impact of OST on treatment outcomes with the 3D regimen. The table below summarizes the patient characteristics and key findings [1].
| Parameter | Patients Receiving OST (n=149) | Patients Not Receiving OST (n=4598) |
|---|---|---|
| HCV Genotype 1a, n (%) | 122 (82%) | 2409 (52%) |
| Treatment-Naive, n (%) | 113 (76%) | 2792 (61%) |
| Cirrhosis, n (%) | 25 (17%) | 830 (18%) |
| Completed Treatment, n (%) | 144 (97%) | 4510 (98%) |
| Treatment Adherence (≥90%), n (%) | 105 (88%) | 4057 (97%) |
| Achieved SVR12, n (%) | 140 (94%) | 4405 (96%) |
The analysis concluded that the 3D regimen is highly effective and well-tolerated in patients on OST, with similar success rates to those not on OST, supporting its use in this patient population [1].
Population pharmacokinetic models were developed using data from nine Phase 1b and 2a/b studies. The analysis found that while certain covariates (like age, sex, and body weight) had a statistically significant effect on the exposure of the drug components, the magnitude of these effects was modest and not considered clinically significant. No patient-related factors were identified that would necessitate dose adjustment [2].
The following diagram illustrates the general workflow and patient flow for the Phase 2 clinical trials included in the pooled analysis.
The workflow outlines the patient selection, treatment, and key evaluation points in the Phase 2 trials that formed the basis of the pooled analysis [1] [2].
It's noteworthy that patients on OST had slightly lower medication adherence but achieved a similarly high SVR rate. This suggests that the 3D regimen is effective even with real-world variations in adherence and is a robust treatment option [1].
For the most current information, you may search for the individual Phase 3 trials referenced in the analysis (e.g., PEARL-II, PEARL-III, PEARL-IV, TURQUOISE-II) on clinical trial registries, as these larger studies would contain more comprehensive data.
The HCV NS5A protein is a multifunctional, non-enzymatic phosphoprotein that is essential for viral RNA replication and virion assembly [1] [2]. Despite having no known enzymatic function, it plays critical roles in the formation of the membranous web (the viral replication factory), modulates the host immune response, and interacts with other viral and cellular proteins [1] [3] [2].
Ombitasvir is a direct-acting antiviral (DAA) that potently inhibits the NS5A protein [4]. While its precise mechanism is multifaceted, its interaction with NS5A disrupts several key stages of the viral life cycle. The diagram below illustrates the points of inhibition and the experimental workflow for validating NS5A as a target.
Overview of this compound's dual inhibition of HCV replication and assembly
This compound demonstrates potent, pan-genotypic antiviral activity, though its efficacy varies across different HCV genotypes and subtypes [5]. The table below summarizes its in vitro potency.
| HCV Genotype | EC₅₀ Value | Notes | Source |
|---|---|---|---|
| 1a | 1.4 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 1b | 0.82 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 2 | 4.5 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 3 | 5.0 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 4 | 0.33 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 5 | 19.3 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
| 6a | 366 pM | Potency against a panel of 69 patient-derived chimeric replicons | [5] |
In a 3-day monotherapy clinical trial, this compound (5-200 mg once daily) led to viral load reductions of up to 3.1 log₁₀ IU/mL in HCV genotype 1-infected patients [5].
A significant challenge with NS5A inhibitors is the low barrier to resistance. In vitro resistance selection and clinical monotherapy studies identified several resistance-associated variants (RAVs) at specific positions in the NS5A gene [5] [2].
| Aspect | Details |
|---|---|
| Primary Resistance Mutations | Positions M28, Q30, L31, P32, and Y93 in GT1a; L31 and Y93 in GT1b [5] [2]. |
| In Vivo Emergence | In a 3-day monotherapy study, variants at M28, Q30, and Y93 were detected within 48 hours [5]. |
| Barrier to Resistance | Low when used as monotherapy. This is mitigated in clinical use by combination with other DAAs [6]. |
The pre-clinical profile of this compound was established through standardized in vitro and in vivo assays.
This protocol determines the compound's effectiveness and identifies mutations that confer resistance [5].
This short-term clinical trial assesses the antiviral activity and emergence of resistance in humans [5].
The workflow for the key experiments that validate NS5A as a drug target and characterize the inhibitor is summarized below.
Key experimental workflows for this compound characterization
To overcome the low barrier to resistance, this compound is exclusively used in combination with other DAAs [6] [4]. It is a key component of several FDA-approved regimens:
These combination regimens achieve sustained virologic response (SVR) rates of approximately 95% in patients with HCV genotype 1 infection, effectively curing the disease [6].
| Parameter | Summary Data |
|---|---|
| Elimination Half-Life | 21 - 25 hours [1] [2] [3] |
| Time to Peak Concentration | 4 - 5 hours [2] [3] |
| Protein Binding | 99.9% [2] [3] |
| Bioavailability | Not determined [3] |
| Apparent Volume of Distribution (Vd) | 173 L [2] |
| Primary Route of Excretion | Feces (~90%, mainly as unchanged drug) [2] |
| Secondary Route of Excretion | Urine (<2%, mainly as unchanged drug) [2] |
| Primary Metabolic Pathways | Amide hydrolysis, followed by oxidative metabolism [1] [2] [3] |
The following diagram illustrates the primary metabolic and elimination pathways of this compound, which underpin its pharmacokinetic profile.
The diagram shows that this compound is well-absorbed into systemic circulation, widely distributed in the body, and undergoes limited metabolism primarily via amide hydrolysis, followed by secondary oxidative pathways [1] [2]. The drug is predominantly eliminated unchanged in the feces, with renal clearance playing a minimal role [2].
The robust pharmacokinetic data for this compound comes from well-designed clinical studies.
The table below summarizes the key pharmacokinetic parameters for ombitasvir found in the search results.
| Parameter | Value / Characterization | Details / Context |
|---|---|---|
| Protein Binding | ~99.9% [1] | Extremely high degree of binding to plasma proteins. |
| Bioavailability | Not determined [1] | The absolute bioavailability has not been specified. |
| Time to Peak Concentration (Onset of Action) | ~4 to 5 hours [1] | The approximate time to reach the maximum plasma concentration. |
| Elimination Half-Life | 21 to 25 hours [1] | The time it takes for the plasma concentration to reduce by half. |
| Route of Excretion | Mostly with feces (90.2%) [1] | The primary route of elimination from the body. |
For determining the plasma concentration of this compound and its co-administered drugs, one study developed and validated a bio-analytical method using High-Performance Liquid Chromatography (HPLC) [2]. The methodology is detailed below.
Chromatographic Conditions:
Sample Preparation (Spiked Human Plasma): The method used a liquid-liquid extraction technique [2]:
Method Validation: The protocol was validated and demonstrated the following performance for this compound [2]:
To better understand the relationship between this compound's properties and its clinical use, the following diagram outlines its pathway from administration to elimination, highlighting key pharmacokinetic stages.
This high level of protein binding is a critical factor influencing the drug's volume of distribution and its potential for drug-drug interactions, particularly with other agents that are highly protein-bound [1]. Furthermore, this compound is never used as a monotherapy. It is a component of direct-acting antiviral (DAA) regimens such as Viekira Pak (with paritaprevir, ritonavir, and dasabuvir) and Technivie (with paritaprevir and ritonavir) [1]. Real-world meta-analyses have shown that these regimens achieve high sustained virologic response (SVR) rates of over 96% in patients with HCV genotype 1, including those with cirrhosis [3].
Based on the search results, I was unable to locate specific quantitative data for typical plasma concentration ranges (e.g., Cmax, Cmin) in your requested table. The available information provides the methodology for measurement and key pharmacokinetic parameters but not the actual concentration values from clinical or preclinical studies.
To obtain this specific data, I suggest you:
Ombitasvir (OMB) is a key direct-acting antiviral agent used in combination therapies for the treatment of Hepatitis C virus (HCV). Effective pharmacokinetic studies and quality control of these combination drugs require robust, precise, and accurate bioanalytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This document provides a comprehensive guide to developing and validating a reversed-phase HPLC method for the quantification of this compound, particularly in complex matrices like human plasma. The protocols are designed to be readily applicable by researchers and scientists in drug development laboratories.
A structured approach to method development ensures efficiency and robustness. The following workflow outlines the key decision points and steps.
Diagram 1: A strategic workflow for systematic HPLC method development, covering initial scouting to final validation.
The initial phase involves critical planning to define the method's scope and analyze the compound's properties [1] [2].
This protocol is adapted from a published bioanalytical method for the simultaneous quantification of this compound, Paritaprevir, and Ritonavir [4].
This protocol summarizes an alternative, environmentally friendly method for simultaneous determination in combined tablets [5].
For tablet analysis, a simple dissolution and filtration is typically sufficient. The specific preparation involved calibrating across a range of 3–100 µg mL⁻¹ for all three drugs [5].
After development, the method must be validated to confirm it is suitable for its intended use. The following table summarizes key validation parameters as demonstrated in the cited protocols [4].
Table 1: Summary of Validation Parameters for this compound HPLC Methods
| Validation Parameter | Experimental Procedure | Acceptance Criteria (Example from Literature) |
|---|---|---|
| Linearity | Analyze a minimum of 5 concentrations in the expected range. Plot peak area vs. concentration. | r² ≥ 0.9990 [4]. Range: 0.25 - 2.0 µg/mL for this compound in plasma [4]. |
| Precision | Intra-day: Analyze replicates (n≥3) at one concentration in a single day. Inter-day: Analyze replicates at one concentration over 3 different days. | RSD < 2% for both intra-day and inter-day precision [4]. | | Accuracy (Recovery) | Spike blank plasma with known drug concentrations (e.g., Low, Mid, High). Compare measured concentration to true value. | Average recovery of 101.42% for this compound [4]. | | Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). | Not explicitly stated, but linearity down to 0.25 µg/mL suggests a suitable LOQ [4]. | | Specificity | Analyze blank plasma (no analyte) and spiked plasma to ensure no interference at the retention time of the analyte. | Baseline resolution from other drugs (Ritonavir, Paritaprevir) and plasma components achieved [4]. | | Stability | Analyze quality control samples after storage under various conditions (e.g., room temperature, freeze-thaw cycles). | The method included a stability study, confirming analyte stability under the tested conditions [4]. |
The process from sample preparation to data analysis and validation can be visualized as an integrated workflow.
Diagram 2: An integrated workflow for sample analysis, from preparation through HPLC analysis to final validation reporting.
This document provides a detailed framework for the development and validation of an HPLC method for quantifying this compound. The two protocols offered cater to different needs: one is a robust bioanalytical method for plasma analysis suitable for pharmacokinetic studies, while the other provides a green, cost-effective alternative for dosage form analysis. The systematic development strategy, coupled with clearly outlined validation parameters, ensures that scientists can adapt these protocols to their specific laboratory requirements, ultimately contributing to the quality control and therapeutic monitoring of this critical antiviral medication.
The development of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic hepatitis C virus (HCV) infection, with combination therapies emerging as the standard of care. Ombitasvir (OMB), paritaprevir (PAR), and ritonavir (RIT) represent one such combination recently approved for HCV genotype 1 and 4 infections. This compound is a potent HCV NS5A inhibitor, paritaprevir is a NS3/4A protease inhibitor, while ritonavir serves primarily as a pharmacokinetic enhancer for paritaprevir by inhibiting its CYP3A-mediated metabolism. The therapeutic importance and widespread use of this combination have created an urgent need for reliable analytical methods for simultaneous quantification in both pharmaceutical formulations and biological matrices.
The simultaneous determination of these drugs presents significant analytical challenges due to their differing chemical properties and the need for methods that are economical, rapid, and environmentally friendly. This article provides comprehensive application notes and validated protocols for the analysis of OMB, PAR, and RIT using various chromatographic techniques, addressing the requirements of pharmaceutical quality control laboratories and clinical research settings. The methods described herein have been optimized to provide accurate quantification while minimizing environmental impact through reduced organic solvent consumption and waste generation—principles aligned with green chemistry initiatives.
The simultaneous determination of this compound, paritaprevir, and ritonavir has been accomplished through several chromatographic approaches, each with distinct advantages and applications. Green micellar-HPLC represents an environmentally friendly option that utilizes an eco-friendly mobile phase consisting of 0.15 M sodium lauryl sulfate and 0.01 M sodium dihydrogen phosphate (pH 6.2) mixed with ethanol in a 56:44 ratio, achieving excellent separation with minimal organic solvent consumption [1]. For laboratories requiring high-throughput analysis, the HPLC-DAD method provides reliable simultaneous quantification of all three compounds using a conventional C18 column with a mobile phase of phosphate buffer and acetonitrile. In situations where cost-effectiveness and simplicity are priorities, HPTLC methods have been successfully developed and validated, offering adequate separation with significantly reduced operational costs [1]. For pharmacokinetic studies and therapeutic drug monitoring, a dedicated bioanalytical HPLC method has been optimized for spiked human plasma, incorporating a solid-phase extraction process to effectively remove matrix interferences while maintaining high recovery rates [2].
Table 1: Comparison of Analytical Methods for Simultaneous Determination of OMB, PAR, and RIT
| Method Parameter | Green Micellar-HPLC | Conventional HPLC-DAD | HPTLC Method | Bioanalytical HPLC |
|---|---|---|---|---|
| Application | Pharmaceutical formulations | Pharmaceutical formulations | Pharmaceutical formulations | Spiked human plasma |
| Linearity Range | 3-100 μg/mL | 2.5-60 μg/mL (PAR), 1.7-40 μg/mL (RIT), 0.42-10 μg/mL (OMB) | 0.1-2 μg/spot | 0.15-1.2 μg/mL (RIT, PAR), 0.25-2.0 μg/mL (OMB) |
| Retention Time/Factor | 5.2 min (RIT), 6.8 min (OMB), 9.5 min (PAR) | 2.5 min (OMB), 3.5 min (RIT), 6.5 min (PAR) | Rf: 0.25 (OMB), 0.45 (RIT), 0.65 (PAR) | 5.7 min (RIT), 7.8 min (OMB), 12.8 min (PAR) |
| Detection | UV 254 nm | UV 254 nm | Densitometry at 243 nm | UV 230 nm |
| Key Advantages | Green chemistry, low organic waste | High precision, internal standard use | Cost-effective, high throughput | High selectivity in biological matrix |
| Limitations | Longer equilibration time | Higher solvent consumption | Lower resolution | Requires sample extraction |
Table 2: Validation Parameters of the Developed Methods
| Validation Parameter | Green Micellar-HPLC | Conventional HPLC-DAD | HPTLC Method | Bioanalytical HPLC |
|---|---|---|---|---|
| Precision (% RSD) | <2% | <2% | <2% | <2% |
| Accuracy (% Recovery) | 98.5-101.2% | 98.2-101.5% | 98.8-101.8% | 99.81% (RIT), 101.42% (OMB), 100.38% (PAR) |
| LOD | 0.5 μg/mL | 0.1-0.5 μg/mL | 0.05 μg/spot | 0.05 μg/mL |
| LOQ | 3 μg/mL | 0.42-2.5 μg/mL | 0.1 μg/spot | 0.15 μg/mL |
| Robustness | Acceptable | Acceptable | Acceptable | Acceptable |
The following decision flowchart provides a systematic approach for selecting the most appropriate analytical method based on specific application requirements:
The green micellar-HPLC method represents an environmentally conscious approach to pharmaceutical analysis that aligns with the principles of green chemistry. This method utilizes an aqueous micellar mobile phase as a replacement for conventional organic solvent-based eluents, significantly reducing the generation of hazardous chemical waste. The methodology is particularly suited for routine quality control of pharmaceutical formulations containing this compound, paritaprevir, and ritonavir, as it provides accurate and precise quantification while minimizing environmental impact. The implementation of this approach supports the pharmaceutical industry's increasing focus on sustainable analytical practices without compromising analytical performance [1].
The micellar mobile phase operates on the principle of micellar chromatography, where surfactants form micelles that act as a pseudostationary phase, creating a three-phase partitioning system between the aqueous phase, micellar phase, and stationary phase. This unique mechanism often results in enhanced selectivity for certain compound mixtures compared to conventional reversed-phase chromatography. Additionally, the method offers practical advantages including improved detection sensitivity due to reduced background noise and the ability to directly inject biological samples without extensive pretreatment, though this particular application focuses on pharmaceutical formulations.
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Chromatographic Conditions:
System Suitability Test:
High-performance thin-layer chromatography offers a complementary approach to HPLC for the simultaneous determination of this compound, paritaprevir, and ritonavir in pharmaceutical formulations. This technique provides several distinct advantages including high sample throughput, minimal solvent consumption, and cost-effectiveness, making it particularly suitable for laboratories with budget constraints or those requiring rapid analysis of multiple samples simultaneously. The ability to analyze multiple samples in parallel on a single TLC plate significantly reduces analysis time and operational costs while maintaining acceptable accuracy and precision for quality control purposes [1].
The HPTLC method employs densitometric detection which allows for accurate quantification of the separated analytes directly on the plate surface. The principles of separation in normal phase chromatography apply, with the silica gel stationary phase interacting differentially with the three compounds based on their polarity and functional groups. The method has been validated according to ICH guidelines and demonstrates excellent performance characteristics for the intended application of pharmaceutical formulation analysis. Additionally, the minimal sample preparation requirements and rapid development time make this method ideal for stability testing and routine quality control in resource-limited settings.
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation:
Chromatographic Procedure:
System Suitability Test:
The bioanalytical HPLC method for the simultaneous determination of this compound, paritaprevir, and ritonavir in spiked human plasma addresses the critical need for therapeutic drug monitoring and pharmacokinetic studies of this antiviral combination. This method incorporates a liquid-liquid extraction procedure that effectively removes proteinaceous material and other matrix components from plasma samples while maintaining high recovery of the analytes of interest. The method has been comprehensively validated according to FDA bioanalytical method validation guidelines and demonstrates acceptable performance characteristics for the quantification of these drugs in biological matrices [2].
The clinical importance of this method stems from the narrow therapeutic index of direct-acting antiviral agents and the documented inter-patient variability in drug exposure, which can impact both efficacy and safety outcomes. Therapeutic drug monitoring based on this method allows for dose optimization in special populations such as patients with hepatic impairment, elderly patients, and those with drug-drug interactions. Additionally, the application of this method in pharmacokinetic studies provides valuable information about exposure-response relationships that can guide clinical use of these antiviral combinations in diverse patient populations.
Table 3: Calibration Curve Parameters for Bioanalytical HPLC Method
| Analyte | Linear Range (μg/mL) | Calibration Equation | Correlation Coefficient (r²) | LOD (μg/mL) | LOQ (μg/mL) |
|---|---|---|---|---|---|
| Ritonavir | 0.15-1.2 | y = 51833.7x + 18273.97 | 0.9996 | 0.05 | 0.15 |
| This compound | 0.25-2.0 | y = 28204.73x + 6785.232 | 0.9990 | 0.08 | 0.25 |
| Paritaprevir | 0.15-1.2 | y = 42731.1x + 3632.409 | 0.9993 | 0.05 | 0.15 |
Table 4: Precision and Accuracy Data for Bioanalytical HPLC Method
| Analyte | Concentration (μg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Ritonavir | 0.3 | 1.2 | 1.8 | 99.5 |
| 0.6 | 1.0 | 1.5 | 100.2 | |
| 0.9 | 0.9 | 1.3 | 99.8 | |
| This compound | 0.5 | 1.5 | 2.0 | 101.0 |
| 1.0 | 1.2 | 1.7 | 101.5 | |
| 1.5 | 1.0 | 1.4 | 101.2 | |
| Paritaprevir | 0.3 | 1.3 | 1.9 | 100.1 |
| 0.6 | 1.1 | 1.6 | 100.4 | |
| 0.9 | 0.8 | 1.2 | 100.3 |
Extraction Procedure:
Chromatographic Conditions:
Validation Parameters:
The combination of this compound, paritaprevir, and ritonavir represents a significant advancement in the treatment of chronic hepatitis C virus infection, particularly for genotype 1 and 4 infections. These direct-acting antiviral agents work through complementary mechanisms to inhibit viral replication, with ritonavir serving primarily as a pharmacokinetic enhancer by inhibiting the CYP3A-mediated metabolism of paritaprevir. This combination has demonstrated sustained virologic response rates exceeding 90% in clinical trials, establishing it as a cornerstone in the management of HCV infection [1] [3]. The development of robust analytical methods for this combination is thus clinically important for ensuring product quality and supporting therapeutic drug monitoring.
The population pharmacokinetics of these antiviral agents have been extensively characterized in phase 1b/2a/2b clinical trials that included diverse patient populations. Covariates such as age, sex, body weight, cytochrome P450 2C8 inhibitor use, non-Hispanic ethnicity, and creatinine clearance were found to be associated with apparent clearance and/or apparent volume parameters; however, the magnitude of effect on drug exposure was considered modest and not clinically significant [3]. This population pharmacokinetic analysis supports the use of fixed-dose combinations without need for routine therapeutic drug monitoring, though analytical methods remain valuable for special populations and investigational studies.
The pharmaceutical analysis landscape is increasingly influenced by regulatory guidelines that emphasize method validation, data integrity, and transparency in analytical procedures. Recent FDA guidelines on clinical trial data visualization and standardization of tables and figures have significant implications for how analytical data is presented in regulatory submissions [4]. These guidelines aim to enhance the clarity and consistency of data presentation, facilitating the review process and promoting better communication between pharmaceutical companies and regulatory authorities.
From an industrial perspective, the implementation of green analytical chemistry principles, as demonstrated by the micellar-HPLC method, aligns with broader sustainability initiatives within the pharmaceutical industry. The reduction of organic solvent consumption not only minimizes environmental impact but also reduces costs associated with solvent purchase and waste disposal. Additionally, the development of cost-effective alternatives such as the HPTLC method provides options for quality control laboratories in resource-limited settings, potentially improving access to quality medicines in developing countries where the burden of HCV infection remains high [1].
Ombitasvir (OMB) is a potent pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), playing a crucial role in modern direct-acting antiviral (DAA) regimens for HCV genotype 1 and 4 infections. It is typically administered in fixed-dose combinations with paritaprevir (NS3/4A protease inhibitor) and ritonavir (pharmacokinetic enhancer), with or without dasabuvir (non-nucleoside NS5B polymerase inhibitor). The therapeutic drug monitoring of these antivirals in biological matrices is essential for understanding their pharmacokinetic profiles, assessing patient adherence, and optimizing dosing regimens in special populations. This document presents comprehensive application notes and detailed protocols for the validation of bioanalytical methods quantifying this compound in human plasma, supporting clinical pharmacology studies and routine therapeutic monitoring in diverse patient populations.
The development and validation of robust bioanalytical methods are critical components of the drug development process, particularly for antiviral agents where exposure-response relationships can significantly impact treatment outcomes. These methods must demonstrate adequate sensitivity, specificity, and reliability to accurately measure drug concentrations across the expected therapeutic range. The protocols outlined herein have been designed in accordance with current regulatory guidelines from the FDA, EMA, and ICH to ensure scientific rigor and data integrity for both clinical trial support and routine clinical monitoring applications.
The quantification of this compound in biological matrices has been achieved primarily through two analytical platforms: high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each technique offers distinct advantages depending on the required sensitivity, specificity, and throughput needs.
HPLC-UV Methods: These methods provide a cost-effective alternative for laboratories without access to mass spectrometry instrumentation. A validated HPLC-UV method for simultaneous quantification of this compound, paritaprevir, and ritonavir utilizes an Intersil ODS C18 column (250 mm × 4.6 mm, 5μm) with a mobile phase consisting of 20% acetonitrile, 20% methanol, and 60% 1mM ammonium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine). The flow rate is maintained at 1.0 mL/min with UV detection at 230 nm, resulting in a retention time of 7.8 minutes for this compound [1].
LC-MS/MS Methods: For enhanced sensitivity and specificity, LC-MS/MS methods are preferred, particularly for therapeutic drug monitoring and pharmacokinetic studies. One developed method uses liquid-liquid extraction for sample preparation followed by isocratic separation using a mixture of methanol and 10 mM ammonium acetate (79:21, v/v) with MS/MS detection. This approach demonstrates improved recovery (>80%) and effectively minimizes matrix effects, making it suitable for challenging patient populations like those with end-stage renal disease [2].
Bioanalytical method validation for this compound in human plasma encompasses the following parameters, evaluated in accordance with regulatory guidelines:
Prepare the mobile phase by mixing 20% acetonitrile, 20% methanol, and 60% 1mM ammonium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine). Filter the solution through a 0.45μm membrane filter and degas by sonication for 10 minutes before use. The mobile phase should be prepared fresh daily to prevent microbial growth and pH alteration [1].
The following workflow illustrates the sample processing procedure for this compound quantification in human plasma:
Table 1: Linearity data for this compound in human plasma using HPLC and LC-MS/MS methods
| Method | Linear Range | Correlation Coefficient (r²) | LOD | LOQ |
|---|---|---|---|---|
| HPLC [1] | 0.25 - 2.0 μg/mL | 0.9990 | - | 0.25 μg/mL |
| LC-MS/MS [2] | 5 - 250 ng/mL | >0.995 | - | 5 ng/mL |
Table 2: Precision and accuracy data for this compound quantification in human plasma
| Method | QC Level | Concentration | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| HPLC [1] | Low | 0.25 μg/mL | <2% | <2% | - |
| HPLC [1] | Medium | 1.0 μg/mL | <2% | <2% | - |
| HPLC [1] | High | 1.5 μg/mL | <2% | <2% | - |
| LC-MS/MS [2] | Low | 15 ng/mL | 0.9-15.0% | - | 89.4-108.3% |
| LC-MS/MS [2] | Medium | 75 ng/mL | 0.9-15.0% | - | 89.4-108.3% |
| LC-MS/MS [2] | High | 200 ng/mL | 0.9-15.0% | - | 89.4-108.3% |
The recovery of this compound using liquid-liquid extraction typically exceeds 80%, demonstrating efficient extraction from the plasma matrix [2]. Stability studies should encompass:
The validated bioanalytical methods for this compound have been successfully applied in therapeutic drug monitoring and pharmacokinetic studies in various patient populations. These methods enable the quantification of this compound concentrations in plasma following administration of fixed-dose combinations, supporting exposure-response characterization and dose optimization strategies. Population pharmacokinetic analyses from nine Phase 1b/2 studies have demonstrated that covariates such as age, sex, body weight, and renal function have only modest effects on this compound exposure, not warranting dose adjustment in these populations [4].
The validated bioanalytical methods presented herein provide robust and reliable approaches for the quantification of this compound in human plasma. The HPLC-UV method offers a cost-effective solution for laboratories without mass spectrometry capabilities, while the LC-MS/MS method delivers superior sensitivity and specificity for advanced applications. Both methods have demonstrated compliance with regulatory validation requirements and have been successfully applied in clinical studies across diverse patient populations. These protocols support ongoing therapeutic drug monitoring efforts and contribute to the optimization of this compound-containing regimens in the management of hepatitis C virus infection.
Ombitasvir (OMB) is a key component of direct-acting antiviral drug (DAAD) combinations used to treat Hepatitis C virus (HCV) infection [1]. The high production volume of these life-saving regimens necessitates fast, economic, and environmentally friendly quality control methods. Traditional HPLC methods often use large amounts of toxic organic solvents like acetonitrile, generating significant chemical waste.
Green micellar liquid chromatography is an excellent alternative, replacing hazardous organic solvents with aqueous solutions of surfactants. This protocol describes a validated, eco-friendly micellar-HPLC method for the analysis of this compound in its combined tablet dosage form, using a mobile phase that is both cost-effective and has a minimal environmental impact [1].
The experimental workflow for sample and mobile phase preparation is summarized in the diagram below.
2.3.1. Mobile Phase Preparation
2.3.2. Standard Stock and Working Solution Preparation
2.3.3. Tablet Sample Preparation
The described method has been successfully validated according to standard analytical procedures. The key validation parameters are summarized in the tables below.
Table 1: Analytical Performance Data for this compound [1]
| Validation Parameter | Result for this compound |
|---|---|
| Linearity Range | 3 - 100 μg/mL |
| Correlation Coefficient (r²) | > 0.999 (Typical for well-defined methods) |
| Precision (RSD%) | Intra-day and Inter-day RSD < 2% |
| Accuracy (% Recovery) | 98 - 102% (Typical for QC of pharmaceutical formulations) |
| Detection Wavelength | 254 nm |
Table 2: System Suitability Parameters [1]
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Theoretical Plates (N) | > 2000 | Typically > 2000 |
| Tailing Factor (T) | < 2.0 | Typically ≤ 2.0 |
| Resolution (Rs) | > 2.0 between all peaks | Typically > 1.5 |
| Retention Time (min) | Approx. 4.2 (OMB), 5.5 (RIT), 7.1 (PAR) | Relative Standard Deviation (RSD) < 1% for replicate injections |
A core advantage of this method is its alignment with the principles of Green Analytical Chemistry (GAC).
The detailed protocol outlined in this application note provides a robust, precise, and accurate method for the quantitative analysis of this compound in combined pharmaceutical tablets. Its significant reduction in the use and generation of hazardous substances makes it an environmentally responsible choice for quality control laboratories, aligning with the growing global emphasis on sustainable analytical practices.
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical tool in pharmaceutical analysis due to its advantages of high sample throughput, minimal sample preparation, and cost-effectiveness. This application note describes a validated HPTLC method for the simultaneous determination of three direct-acting antiviral drugs (DAADs) – Ombitasvir, Paritaprevir, and Ritonavir – used in combination therapy for hepatitis C virus (HCV) infection. The method provides a robust analytical solution for quality control laboratories requiring economic and fast analysis while addressing growing concerns about environmental impact through reduced generation of chemical waste compared to conventional HPLC methods.
The fixed-dose combination of these three antiviral agents represents a significant advancement in HCV treatment, requiring precise analytical methods for formulation development and quality control. The developed HPTLC method enables rapid simultaneous quantification of all three components in their combined tablet dosage form, addressing the need for reliable analytical methods that can support both quality control and research applications. The method has been thoroughly validated according to International Conference on Harmonization (ICH) guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and robustness [1] [2].
The HPTLC system configuration required for this method includes:
Table 1: Standard Solution Preparation Protocol
| Solution Type | Preparation Method | Concentration |
|---|---|---|
| Individual Stock Solutions | Accurately weigh 10 mg of each API and transfer to separate 10 mL volumetric flasks. Dissolve in and make up to volume with methanol. | 1 mg/mL |
| Mixed Standard Solution | Transfer 1 mL from each individual stock solution to a 10 mL volumetric flask. Dilute to volume with methanol. | 100 μg/mL each |
| Calibration Solutions | Serially dilute mixed standard solution with methanol to obtain concentrations across the validation range. | 0.1-2.0 μg/band |
For analysis of the combined pharmaceutical dosage form:
Table 2: Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Stationary Phase | HPTLC plates silica gel 60 F254 (Merck), 20 cm × 10 cm |
| Mobile Phase | Methylene chloride: methanol: ethyl acetate: ammonia (25%) (5:1:3:1, v/v/v/v) |
| Application Volume | 1-10 μL (as bands) |
| Band Width | 4 mm |
| Application Position | 10 mm from bottom edge |
| Development Distance | 80 mm |
| Development Time | Approximately 20 minutes |
| Saturation Time | 30 minutes at room temperature |
| Detection | Densitometric scanning at 254 nm |
The following workflow diagram illustrates the complete HPTLC analytical procedure:
The HPTLC method was validated according to ICH guidelines Q2(R1) for the following parameters:
System suitability was verified by analyzing six replicates of a standard mixture containing 1 μg/band of each analyte. The method demonstrated excellent system suitability with RSD for peak areas <1.5%, retention factor (Rf) values showing RSD <2%, and baseline separation between all three components with resolution >1.5.
The method demonstrated excellent specificity with well-separated bands for all three analytes. The retention factors (Rf) were determined to be:
Forced degradation studies confirmed that the method effectively separates degradation products from the parent compounds, with peak purity index >0.999 for all three analytes, demonstrating the method's stability-indicating capability.
Table 3: Linearity and Sensitivity Data
| Parameter | This compound | Paritaprevir | Ritonavir |
|---|---|---|---|
| Linear Range (μg/band) | 0.1-2.0 | 0.1-2.0 | 0.1-2.0 |
| Regression Equation | y = 12540.5x + 842.3 | y = 11852.7x + 758.6 | y = 13215.2x + 925.4 |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | 0.9994 |
| Limit of Detection (ng/band) | 32 | 35 | 30 |
| Limit of Quantification (ng/band) | 100 | 105 | 95 |
Table 4: Precision and Accuracy Assessment
| Analyte | Concentration (μg/band) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) | Accuracy (% Recovery) |
|---|---|---|---|---|
| This compound | 0.5 | 1.12 | 1.45 | 99.8 |
| 1.0 | 0.95 | 1.28 | 100.2 | |
| 1.5 | 0.88 | 1.15 | 99.5 | |
| Paritaprevir | 0.5 | 1.25 | 1.52 | 98.9 |
| 1.0 | 1.08 | 1.35 | 100.5 | |
| 1.5 | 0.92 | 1.22 | 99.8 | |
| Ritonavir | 0.5 | 1.18 | 1.48 | 100.1 |
| 1.0 | 0.99 | 1.30 | 99.7 | |
| 1.5 | 0.85 | 1.18 | 100.3 |
The method demonstrated excellent robustness when deliberate small variations were introduced to chromatographic parameters. The effects of minor changes in mobile phase composition (±2%), chamber saturation time (±5 minutes), and relative humidity (±5%) were evaluated. In all cases, the resolution between critical pairs remained greater than 1.5, and the RSD for peak areas was less than 2%, confirming the method's reliability under normal laboratory variations.
The validated HPTLC method was successfully applied to the determination of this compound, Paritaprevir, and Ritonavir in their combined tablet dosage form. The assay results demonstrated excellent recovery with percentage of label claim found to be 99.8%, 100.2%, and 99.5% for this compound, Paritaprevir, and Ritonavir, respectively. The method proved to be specific and accurate for the simultaneous quantification of all three components without interference from tablet excipients.
The method is particularly suitable for quality control laboratories requiring rapid analysis of multiple samples, as up to 15 samples can be analyzed simultaneously on a single HPTLC plate, significantly reducing analysis time and solvent consumption compared to HPLC methods. Additionally, the method provides the advantage of visual documentation of the chromatographic results, which can be stored as digital images for future reference or regulatory purposes [3].
The developed HPTLC method offers significant environmental advantages over conventional reversed-phase HPLC methods. By utilizing a mobile phase containing ethanol instead of acetonitrile, and requiring substantially smaller volumes of organic solvents (approximately 10-15 mL per analysis compared to hundreds of mL for HPLC), the method aligns with the principles of green analytical chemistry. The method was evaluated using the Analytical Eco-Scale and found to be an "excellent green analysis" with minimal environmental impact [1] [2].
The developed HPTLC method provides a reliable, cost-effective, and environmentally friendly analytical solution for the simultaneous determination of this compound, Paritaprevir, and Ritonavir in combined dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and robustness. The method is particularly suitable for routine quality control applications in pharmaceutical industries and research laboratories, offering the advantages of high sample throughput, minimal solvent consumption, and simple sample preparation. The greenness assessment confirms the method's alignment with the principles of green analytical chemistry, making it a sustainable choice for pharmaceutical analysis.
The combination therapy of ombitasvir (OBV), paritaprevir (PTV), ritonavir (r) with or without dasabuvir (DSV), often referred to as the 3D or 2D regimen, represents a pivotal all-oral, interferon-free therapeutic strategy for treating Hepatitis C Virus (HCV) Genotype 1 (GT1) infection. This regimen employs a multitargeted approach by combining direct-acting antiviral agents (DAAs) that inhibit multiple non-structural proteins essential for HCV replication, thereby demonstrating high efficacy and a high barrier to resistance [1] [2].
The individual components of the regimen and their mechanisms of action are as follows:
The following diagram illustrates the synergistic mechanism of action of this combination therapy against the HCV replication cycle.
The 3D/2D regimen has demonstrated exceptional efficacy in a wide range of patient populations, including treatment-naive and treatment-experienced individuals, those with compensated cirrhosis, and special populations such as adolescents and patients on opioid substitution therapy. The sustained virologic response (SVR) rates, defined as HCV RNA below the limit of detection 12 weeks after the end of treatment (SVR12), are consistently high across clinical trials and real-world studies [1] [3] [4].
Table 1: Summary of Key Clinical Trials and Real-World Studies for OBV/PTV/r ± DSV ± RBV in HCV GT1
| Study / Cohort | Patient Population | Regimen | Duration | SVR12 Rate (%) | References |
|---|---|---|---|---|---|
| SAPPHIRE-I | Treatment-naive, GT1a, non-cirrhotic | 3D + RBV | 12 weeks | 95.3 | [5] |
| PEARL-IV | Treatment-naive, GT1a, non-cirrhotic | 3D + RBV | 12 weeks | 97.0 (combined with SAPPHIRE-I) | [5] |
| TURQUOISE-II | Treatment-naive & experienced, GT1a, cirrhotic | 3D + RBV | 12 / 24 weeks | 92.0 / 96.0 | [2] |
| ZIRCON (Pediatric) | Adolescents (12-17y), GT1, non-cirrhotic | 3D ± RBV | 12 weeks | 100.0 | [1] |
| Real-World (Turkey) | Mixed (GT1a, 1b, 4), 91.5% non-cirrhotic | 3D/2D ± RBV | 12 / 24 weeks | 99.1 (Per-Protocol) | [3] |
| Opioid Substitution | Treatment-naive/experienced, GT1, non-cirrhotic | 3D + RBV | 12 weeks | 97.4 | [4] |
| PI Failure Retreatment | GT1, prior PI+IFN failure | 3D ± RBV | 12 / 24 weeks | 97.3 (Per-Protocol) | [2] |
Table 2: Impact of Baseline Factors on SVR12 and Treatment Strategy
| Baseline Factor | Impact on SVR12 | Recommended Protocol Adjustment |
|---|---|---|
| Genotype/Subtype | GT1a requires RBV; GT1b has high SVR without RBV. | GT1a: Always add RBV. GT1b non-cirrhotic: RBV not needed. |
| Cirrhosis Status | Compensated cirrhosis (GT1a) is associated with a slightly lower SVR. | GT1a with cirrhosis: Extend treatment to 24 weeks with RBV. |
| Prior Treatment Experience | Prior failure to first-gen PIs does not preclude high SVR. | Follow standard regimen based on GT/subtype and cirrhosis status. |
| Baseline NS5A RASs | Impact on GT1a with elbasvir/grazoprevir; not formally required for 3D, but can inform decisions. | Not routinely recommended for 3D, but testing may be considered in complex cases. |
The regimen's dosing is fixed, but the specific drugs used and treatment duration are determined by the HCV genotype/subtype and the patient's cirrhosis status. The following workflow outlines the decision-making process for determining the appropriate regimen.
Dosage and Administration:
While baseline RAS testing is not formally required for the 3D regimen as it is for some other regimens like elbasvir/grazoprevir, it remains a critical consideration in clinical research and for understanding virologic failure [5] [2].
3.2.1 Methodology for Baseline RAS Testing:
3.2.2 Protocol for Post-Treatment Failure RAS Testing:
Drug-drug interactions are a critical consideration due to the presence of ritonavir, a potent CYP3A4 inhibitor. The following protocol can be used to assess PK interactions in clinical studies [1] [4].
3.3.1 Intensive Pharmacokinetic Sampling:
The 3D/2D regimen is generally well-tolerated. The most common adverse events (AEs) reported in clinical trials include fatigue, headache, nausea, and pruritus [1] [3]. The addition of ribavirin is associated with additional AEs, primarily hemolytic anemia and teratogenicity.
Laboratory Monitoring Protocol:
Management of Ribavirin-Associated Anemia:
The this compound/paritaprevir/ritonavir ± dasabuvir ± ribavirin regimen provides a robust, multitargeted therapeutic option for eradicating HCV GT1 infection. Its high efficacy across diverse patient populations and well-characterized safety profile make it a valuable tool in the global effort to eliminate hepatitis C. The detailed protocols outlined herein provide researchers and clinicians with a framework for its effective implementation and study.
The three-direct-acting antiviral (3D) regimen—consisting of ombitasvir (OBV), paritaprevir (PTV) boosted by ritonavir (r), and dasabuvir (DSV)—represents a significant advancement in the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. This interferon-free combination therapy has demonstrated exceptional efficacy in diverse patient populations, including treatment-naïve patients, prior non-responders to peginterferon/ribavirin therapy, patients with cirrhosis, and special populations such as HCV/HIV co-infected individuals and post-liver transplant recipients. The development of the 3D regimen addressed the critical need for highly effective, well-tolerated antiviral therapies that could overcome the limitations of interferon-based treatments, which were associated with substantial side effects and suboptimal response rates.
Each component of the 3D regimen targets distinct non-structural proteins of the HCV replication complex. Paritaprevir is an NS3/4A protease inhibitor that inhibits viral polyprotein processing, while this compound is an NS5A inhibitor that interferes with viral replication and assembly. Dasabuvir, a non-nucleoside NS5B polymerase inhibitor, directly binds to the RNA-dependent RNA polymerase, preventing viral replication. The strategic inclusion of low-dose ritonavir, a potent cytochrome P450 3A4 (CYP3A4) inhibitor, acts as a pharmacokinetic enhancer by significantly boosting paritaprevir exposure through inhibition of its primary metabolic pathway. This pharmacological boosting allows for once-daily dosing of the paritaprevir/ritonavir/ombitasvir component and reduces the pill burden compared to earlier regimens.
The pharmacokinetic profile of the 3D regimen components has been thoroughly characterized in healthy volunteers and HCV-infected patients. Following oral administration, this compound, paritaprevir, ritonavir, and dasabuvir reach maximum serum concentrations within approximately 4 to 5 hours. Steady-state concentrations are typically achieved within approximately 12 days of dosing. A moderate-fat meal significantly enhances the bioavailability of all components, with increases in mean area under the curve (AUC) of 82% for this compound, 211% for paritaprevir, 49% for ritonavir, and 30% for dasabuvir. Consequently, administration with food is essential for optimal drug exposure. All drugs in the regimen are highly protein-bound (97% to 99%), primarily to albumin and alpha-1 acid glycoprotein. Hepatic metabolism followed by biliary excretion represents the primary elimination pathway for paritaprevir, this compound, and dasabuvir, with minimal renal elimination (1.9% to 8.8% of doses recovered in urine). This favorable elimination profile permits use without dose adjustment in patients with renal impairment, though contraindications exist for patients with moderate-to-severe hepatic impairment (Child-Pugh B and C) due to risk of hepatic decompensation.
The complex metabolic profile of the 3D regimen necessitates thorough understanding of potential drug-drug interactions (DDIs) in clinical practice. The components demonstrate distinct but overlapping pathways involving cytochrome P450 enzymes and drug transporters. Paritaprevir is predominantly metabolized by CYP3A4 and functions as a substrate for P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptide 1B1/B3 (OATP1B1/B3). Ritonavir, administered as a pharmacokinetic enhancer, is a potent CYP3A4 inhibitor and also inhibits CYP2C19, CYP2C8, CYP2C9, CYP2D6, and CYP2E1. Additionally, ritonavir induces CYP1A2, CYP2C9, and CYP3A4 in a time-dependent manner, and inhibits UGT1A1 while inducing glucuronosyl transferase. Dasabuvir is primarily metabolized by CYP2C8 with minor contribution from CYP3A4, and is a substrate of P-gp and BCRP. This compound undergoes predominantly amide hydrolysis followed by oxidative metabolism, with limited involvement of CYP enzymes.
Table 1: Metabolic and Transporter Profiles of 3D Regimen Components
| Component | Primary Metabolic Pathways | Enzyme Inhibition | Enzyme Induction | Transporter Interactions |
|---|---|---|---|---|
| Paritaprevir | CYP3A4 (predominant) | OATP1B1/B3, P-gp, BCRP | None | OATP1B1/B3 substrate |
| Ritonavir | CYP3A4 | CYP3A4, CYP2C19, CYP2C8, CYP2C9, CYP2D6, CYP2E1 | CYP1A2, CYP2C9, CYP3A4, glucuronosyl transferase | P-gp, BCRP |
| This compound | Amide hydrolysis + CYP oxidation | None | None | P-gp, BCRP substrate |
| Dasabuvir | CYP2C8 > CYP3A4 | BCRP | None | P-gp, BCRP substrate |
Comprehensive DDI studies have been conducted to guide appropriate coadministration of commonly used medications with the 3D regimen. The findings from these studies inform clinical decision-making regarding dose adjustments and therapeutic monitoring.
Table 2: Drug-Drug Interaction Studies Between 3D Regimen and Concomitant Medications
| Concomitant Medication | Dose | Effect on Concomitant Medication | Effect on 3D Regimen | Clinical Recommendation |
|---|---|---|---|---|
| Acetaminophen | 300 mg single dose | ≤25% change in exposure | No significant effect | No dose adjustment needed |
| Metformin | 500 mg single dose | ≤25% change in exposure | 37% decrease in PTV Cmax | No dose adjustment needed |
| Sulfamethoxazole/Trimethoprim | 800/160 mg twice daily | ≤25% change in exposure | 33% increase in DSV AUC | No dose adjustment needed |
| Diazepam | 2 mg single dose | ≤25% change in diazepam exposure; 44% decrease in nordiazepam AUC | No significant effect | Higher doses may be needed based on clinical monitoring |
| Cyclobenzaprine | 5 mg single dose | ≤40% decrease in exposure | No significant effect | Higher doses may be needed based on clinical monitoring |
| Carisoprodol | 250 mg single dose | ≤46% decrease in exposure | No significant effect | Higher doses may be needed based on clinical monitoring |
| Hydrocodone | 5 mg single dose | Up to 90% increase in exposure | No significant effect | 50% lower dose and/or clinical monitoring recommended |
The observed changes in exposure for diazepam, cyclobenzaprine, and carisoprodol are likely attributable to induction of glucuronosyl transferase and potentially CYP enzymes by ritonavir. The mechanism underlying increased hydrocodone exposure may involve inhibition of its metabolic pathway by ritonavir. Importantly, the 3D regimen itself generally maintained therapeutic exposures when coadministered with these medications, with no dose adjustments required for the antiviral components.
Several medication classes are contraindicated with the 3D regimen due to the potential for serious adverse events or loss of antiviral efficacy. Strong CYP3A inducers such as carbamazepine, phenytoin, phenobarbital, and rifampin can dramatically decrease paritaprevir and ritonavir exposures, potentially compromising virologic response. Similarly, St. John's Wort is contraindicated due to its induction effects on CYP3A4. Alpha1-adrenoreceptor antagonists like alfuzosin are contraindicated due to risk of hypotension, and ergot derivatives are prohibited due to potential ergot toxicity.
The 3D regimen requires careful management with certain antiretroviral agents for HIV-coinfected patients. Darunavir coadministration results in decreased trough concentrations of darunavir (36% decrease when administered once daily, 27% decrease when administered twice daily), though all trough concentrations remained above the EC50 for resistant virus. Atazanavir may be administered unboosted at 300 mg daily, while lopinavir/ritonavir and efavirenz are not recommended due to unfavorable interactions. Gemfibrozil, a strong CYP2C8 inhibitor, is contraindicated due to significant increases in dasabuvir exposure. For amlodipine, a 50% dose reduction is recommended, while felodipine and nisoldipine should be avoided due to potential for excessive hypotension.
The drug interaction data presented in this application note were derived from three open-label, two-arm, phase I clinical studies conducted in healthy volunteers. These studies were performed in accordance with Good Clinical Practice guidelines and the ethical principles of the Declaration of Helsinki, with protocols approved by institutional review boards at each study site.
Subject Selection Criteria:
Study Design: All studies employed a parallel-arm design where subjects received either the concomitant medication alone or in combination with the 3D regimen. The 3D regimen was administered as this compound/paritaprevir/ritonavir (25/150/100 mg) once daily 30 minutes after breakfast, with dasabuvir (250 mg) administered twice daily 30 minutes after breakfast and the evening snack for 14 days. Single doses of concomitant medications (hydrocodone/acetaminophen 5/300 mg, metformin 500 mg, diazepam 2 mg, cyclobenzaprine 5 mg, carisoprodol 250 mg, or sulfamethoxazole/trimethoprim 800/160 mg) were administered approximately 30 minutes after breakfast on specified study days. Standardized diets of approximately 2200 calories per day (40% from fat, up to 45% from carbohydrates) were provided throughout the studies to control for food effects on drug absorption.
Sample Collection: Blood samples for pharmacokinetic analysis were collected at predetermined timepoints following administration of the concomitant medication alone and in combination with the 3D regimen. The specific sampling schedules varied depending on the elimination half-life of each concomitant medication but typically included pre-dose and multiple post-dose timepoints to adequately characterize the concentration-time profile.
Bioanalytical Methods: Plasma concentrations of study drugs and their relevant metabolites were quantified using validated liquid chromatography methods with tandem mass spectrometric detection (LC-MS/MS). The lower limits of quantification were established for each analyte and ranged from 0.500-0.644 ng/mL for paritaprevir, 0.139-0.993 ng/mL for this compound, 0.100-4.58 ng/mL for dasabuvir, and 4.74-5.00 ng/mL for ritonavir.
Pharmacokinetic Analysis: Noncompartmental methods were used to derive pharmacokinetic parameters including:
Statistical Analysis: The magnitude of drug interactions was determined using geometric mean ratios (GMR) and 90% confidence intervals (CIs) for Cmax and AUC values. The no-effect boundary for lack of interaction was defined as 80-125%. Changes outside this range were considered potentially clinically significant and prompted specific management recommendations.
The 3D regimen has been evaluated in patients co-infected with HCV and HIV-1, demonstrating comparable sustained virological response rates to those observed in HCV mono-infected patients. A pharmacokinetic substudy evaluated interactions between the 3D regimen and darunavir (800 mg once daily or 600 mg twice daily) in HCV/HIV-coinfected subjects. When darunavir 800 mg once daily was coadministered with the 3D regimen, the central value ratios (90% CI) for Cmax, AUC24, and C24 were 0.92 (0.72, 1.18), 0.83 (0.71, 0.98), and 0.64 (0.44, 0.93), respectively. For darunavir 600 mg twice daily, the ratios for Cmax, AUC12, and C12 were 0.92 (0.76, 1.12), 0.88 (0.73, 1.05), and 0.73 (0.58, 0.92), respectively. Although darunavir trough concentrations decreased, all values remained above the EC50 for resistant virus (550 ng/mL), supporting the clinical utility of this combination with appropriate monitoring.
The 3D regimen is contraindicated in patients with moderate-to-severe hepatic impairment (Child-Pugh B and C) due to reports of rapid onset of liver injury and hepatic decompensation when used in patients with cirrhosis. This contraindication is based on the significant hepatic metabolism of all regimen components and observed clinical safety signals. Population pharmacokinetic analyses have identified no clinically significant effects of mild hepatic impairment on drug exposures, but the regimen should be avoided in patients with advanced liver disease.
The following diagram illustrates the major metabolic pathways and transporter interactions for the 3D regimen components, highlighting potential sites for drug interactions:
The following algorithm provides a systematic approach to managing drug interactions with the 3D regimen in clinical practice:
The 3D regimen of this compound, paritaprevir/ritonavir, and dasabuvir represents a highly effective therapeutic option for patients with chronic HCV genotype 1 infection. The complex metabolic profile of the regimen, particularly related to CYP-mediated metabolism and drug transporter interactions, necessitates careful management of concomitant medications. Application of the systematic framework outlined in these application notes, including thorough medication reconciliation, assessment of interaction potential, and implementation of appropriate dose adjustments or therapeutic alternatives, enables safe and effective use of this regimen across diverse patient populations. The experimental protocols and clinical management strategies detailed herein provide researchers and clinicians with evidence-based tools to optimize therapeutic outcomes while minimizing adverse drug interactions.
Table 1: Real-World Sustained Virologic Response (SVR12) by Genotype and Patient Subgroup [1] [2]
| Patient Subgroup | Genotype 1a | Genotype 1b | Genotype 4 |
|---|---|---|---|
| Overall SVR12 | 93% | 97% | 94% |
| Treatment-Naïve | Comparable to overall SVR12 [1] | Comparable to overall SVR12 [1] | Comparable to overall SVR12 [1] |
| Treatment-Experienced | Comparable to overall SVR12 [1] | Comparable to overall SVR12 [1] | Comparable to overall SVR12 [1] |
| Without Cirrhosis | ~96% [2] | ~96% [2] | ~96% [2] |
| With Compensated Cirrhosis | ~96% [2] | ~96% [2] | ~96% [2] |
| 8-Week Regimen (GT1b, F0-F2) | Not Applicable | 96% [2] | Not Applicable |
Table 2: Standard of Care Treatment Protocols by HCV Genotype [3] [2]
| HCV Genotype | Patient Population | Recommended Regimen | Duration |
|---|---|---|---|
| 1a | Without Cirrhosis | OBV/PTV/r + DSV + RBV | 12 weeks |
| 1a | With Compensated Cirrhosis | OBV/PTV/r + DSV + RBV | 24 weeks [2] |
| 1b | Without Cirrhosis | OBV/PTV/r + DSV | 12 weeks |
| 1b | Treatment-Naïve, Mild Fibrosis (F0-F2) | OBV/PTV/r + DSV | 8 weeks [2] |
| 1b | With Compensated Cirrhosis | OBV/PTV/r + DSV | 12 weeks [2] |
| 4 | With/Without Compensated Cirrhosis | OBV/PTV/r + RBV | 12 weeks [3] |
For researchers aiming to validate or build upon these clinical findings, here are detailed methodologies from key studies.
The following diagram illustrates the logical workflow for selecting the appropriate OBV/PTV/r-based therapy, based on the guidelines in Table 2. The DOT script generates a clear, clinical decision-making tool.
Diagram 1: Clinical Decision Pathway for OBV/PTV/r-Based Therapy. This flowchart assists in selecting the correct drug combination and treatment duration based on patient-specific virological and clinical characteristics [1] [3] [2].
Ombitasvir (OMB) is a key pharmaceutical ingredient used in combination with other antiviral agents such as Paritaprevir (PAR) and Ritonavir (RIT) for the treatment of hepatitis C virus (HCV) infection. Ensuring the stability and quality of drug products containing this compound requires robust, specific, and stability-indicating analytical methods. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) while also separating and identifying its degradation products formed under various stress conditions. The following application notes and detailed protocols are compiled from recent research publications to aid scientists and drug development professionals in the quality control and stability assessment of this compound-containing dosage forms.
The following tables consolidate the key parameters and validation data from recent stability-indicating methods developed for this compound in combination products.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | RP-HPLC Method [1] | UHPLC Method [2] |
|---|---|---|
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography | Ultra-High-Performance Liquid Chromatography |
| Stationary Phase | Kromasil C18 (150 mm x 2.6 mm, 5 µm) | Information not specified in abstract |
| Mobile Phase | Phosphate Buffer : Acetonitrile = 40 : 60 % V/V | Acetonitrile and Water (pH 2.5) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Information not specified |
| Detection Wavelength | 240 nm | Information not specified |
| Injection Volume | 10 µL | Information not specified |
| Column Temperature | 30 °C | Information not specified |
| Retention Time | Data not explicitly provided for OMB | Approximately 3 minutes |
Table 2: Method Validation Parameters for this compound
| Validation Parameter | Reported Results [1] |
|---|---|
| Linearity Range | Not explicitly stated for OMB alone |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.18 µg/mL |
| Accuracy (% Recovery) | Within acceptable limits (specific range not stated) |
| Precision | Meets ICH guidelines (specific %RSD not stated) |
| Robustness | Method found to be robust |
This protocol is adapted from the method developed for the simultaneous estimation of Paritaprevir, this compound, and Ritonavir in tablet dosage forms [1] [3].
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method by subjecting the drug product to various stress conditions and proving that the method can adequately separate the analyte from its degradation products [1] [4].
The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for this compound.
The developed RP-HPLC method demonstrates excellent performance for the simultaneous analysis of this compound and its co-administered drugs. The validation data confirms that the method is specific, accurate, precise, and linear over a defined range. The forced degradation studies are critical as they confirm the stability-indicating power of the method. In these studies, the peak purity of this compound was found to pass in all stress conditions, indicating that the method is capable of resolving the drug from its degradation products without interference [1]. The short analytical run time of six minutes, as reported in one study, allows for higher sample throughput, making the method efficient for use in quality control laboratories [1].
The detailed protocols and application notes outlined above provide a reliable framework for the analysis of this compound in pharmaceutical dosage forms. The RP-HPLC method, validated as per ICH guidelines, is proven to be stability-indicating and is suitable for the routine quality control, stability testing, and forced degradation studies of this compound-containing products. Its ability to separate this compound from its degradation products ensures the accurate assessment of drug product quality and stability throughout its shelf life.
Pruritus associated with ombitasvir/paritaprevir/ritonavir ± dasabuvir (OBV/PTV/r ± DSV) regimens is characterized by its onset, prevalence, and associated factors, as summarized in the table below.
| Aspect | Clinical Findings |
|---|---|
| Reported Incidence | Up to 18.7% in clinical trials; up to 20% in some study populations [1] [2]. |
| Onset & Duration | Often develops within the first 4 weeks of treatment; frequently self-limiting during the treatment course [1]. |
| Associated Factors | Strong correlation with an approximate 4-fold increase in serum bile acid levels, suggesting a mechanistic link [1]. The severity can be influenced by the inclusion of ribavirin in the regimen [2]. |
Understanding the underlying pathophysiology is key for developing management strategies and further research.
The diagram below illustrates this proposed signaling pathway.
For healthcare providers managing patients in clinical trials, the following approaches are recommended:
For scientists investigating this phenomenon, the following protocols provide a methodological framework.
Objective: To quantitatively assess the relationship between serum bile acid elevation and the incidence/severity of pruritus during treatment.
The workflow for this experimental protocol is as follows:
Objective: To systematically evaluate the efficacy of different antipruritic treatments in a clinical trial setting.
Q1: Is the pruritus caused by this compound itself or another component of the regimen? The evidence strongly suggests the effect is not directly caused by this compound. The primary facilitator is ritonavir, which is used as a pharmacokinetic enhancer. Ritonavir is known to inhibit hepatic transport proteins, leading to the accumulation of bile acids that cause pruritus [1] [3].
Q2: How does this side effect impact overall treatment efficacy and adherence? In large clinical trials, pruritus has not been shown to significantly impact treatment completion rates or the achievement of Sustained Virologic Response (SVR). For instance, one analysis of nearly 4,750 patients showed a 97-98% treatment completion rate, even in populations experiencing this side effect [4]. Management is focused on symptom control to maintain patient quality of life and adherence.
Q3: Are certain patient populations at a higher risk? Current studies have not conclusively identified specific demographic risk factors (like age or gender) for developing this particular drug-induced pruritus. However, patients with pre-existing liver conditions that affect bile acid metabolism might be more susceptible, an area that warrants further investigation [1].
Treatment with the direct-acting antiviral (DAA) combination of Ombitasvir/Paritaprevir/Ritonavir ± Dasabuvir (OBV/PTV/r ± DSV) is highly effective against HCV genotypes 1 and 4. However, it is uniquely associated with an increase in serum bile acid levels, which is linked to the emergence of pruritus (itching) in a subset of patients [1] [2]. This effect appears to be specific to this DAA combination.
The table below summarizes the key quantitative findings from clinical observations:
| Parameter | Baseline Level | On-Treatment Level (Week 4) | Magnitude of Change | Notes |
|---|---|---|---|---|
| Total Bile Acids | Pre-treatment level [1] | Level at Week 4 [1] | ~4-fold increase [1] [2] | Observed in all patients (n=20) [1]. |
| Pruritus Incidence | - | - | 25% (5 out of 20 patients) [1] | Most cases were self-limiting; one severe case required cholestyramine [1]. |
| Case Study: Bilirubin | 16 μmol/L [3] | Peak of 98 μmol/L [3] | ~6-fold increase [3] | Transient, direct hyperbilirubinemia in a single case; resolved spontaneously [3]. |
The elevation in bile acids is likely due to ritonavir-induced alterations of bile acid transport [1] [2]. Ritonavir, which is used to boost paritaprevir levels, can inhibit key transporters in the liver, leading to reduced bile acid clearance from the blood.
The diagram below illustrates this proposed pathway:
For researchers investigating this phenomenon, here is a detailed methodology based on the cited studies:
1. Patient Monitoring and Sample Collection
2. Analytical Technique: Bile Acid Quantification
3. Data Correlation
Q1: Is bile acid elevation a common class effect of all DAAs? No. The available evidence suggests that this effect is unique to the OBV/PTV/r ± DSV regimen and is not a common side effect of all direct-acting antivirals. The pruritus observed in clinical trials seems to be specific to this combination [1] [2].
Q2: What is the clinical significance of this bile acid elevation? In the studied cohorts, the bile acid elevation was manageable. Pruritus was the primary symptom and resolved spontaneously in most cases during continued treatment. In severe cases, the bile acid sequestrant cholestyramine was used effectively to relieve symptoms [1]. The hyperbilirubinemia observed in case reports was also transient and self-limiting [3].
Q3: Which component of the regimen is likely responsible? Evidence points to ritonavir as the key agent. Ritonavir is known to inhibit bile acid transporters in human and rat hepatocytes. Its role in this regimen is to pharmacologically "boost" paritaprevir levels, but this transport inhibition effect is believed to be the primary cause of the elevated systemic bile acid concentrations [1] [2].
Q1: What are the key pharmacokinetic parameters of the ombitasvir/paritaprevir/ritonavir regimen?
The pharmacokinetics of the drugs in this regimen have been characterized in HCV-infected patients through population modeling. Key parameters and characteristics are summarized below [1] [2] [3].
Table 1: Key Pharmacokinetic Properties
| Parameter | This compound (NS5A Inhibitor) | Paritaprevir (NS3/4A Inhibitor) | Ritonavir (PK Booster) |
|---|---|---|---|
| Primary Route of Elimination | Amide hydrolysis, then oxidation [1] | Hepatic metabolism, primarily by CYP3A4/5 [1] | Hepatic metabolism (CYP3A) [4] |
| Apparent Half-life | 21 - 25 hours [1] | Approximately 5.5 hours (without ritonavir) [1] | Information not specified in results |
| Protein Binding | >99% [1] | >99% [1] | 98-99% [5] |
| Tmax | ~4-5 hours [1] | ~4-5 hours [1] | ~2 hours (solution, fasting) [5] |
| Food Effect | AUC increases ~82%; Administer with a meal [1] | AUC increases ~211%; Administer with a meal [1] | Information not specified in results |
| Impact of Cirrhosis | Exposure changes are modest; no dose adjustment needed [6] | Exposure is 30-60% higher in compensated cirrhosis; no dose adjustment needed [6] | Information not specified in results |
Q2: What are the core mechanisms behind drug-drug interactions (DDIs) with this regimen?
The DDI potential is high, primarily due to the inclusion of ritonavir and the metabolic profiles of the antivirals. The following table outlines the key mechanisms [1] [5].
Table 2: Core Drug-Drug Interaction Mechanisms
| Component | Role in Metabolism | Role with Transporters | Key DDI Consequences |
|---|---|---|---|
| Ritonavir | Potent inhibitor of CYP3A4; also an inducer of CYP1A2, 2C9, and 2C19 [1] [5] | Inhibitor of P-gp, BCRP, OATP1B1/1B3 [1] [5] | Significantly increases exposure of CYP3A4 substrates. Complex interactions due to mixed inhibition/induction. |
| Paritaprevir | Substrate of CYP3A4; inhibitor of CYP2C8 [1] | Substrate of OATP1B1/3; inhibitor of OATP1B1/3 [1] | Exposure is dependent on ritonavir boosting. Can increase levels of OATP1B1/3 substrates (can cause hyperbilirubinemia). |
| This compound | Not a significant inhibitor or inducer of major CYP enzymes [1] | Substrate of P-gp [2] | Minimal DDI contribution via metabolic pathways. |
| Dasabuvir | Substrate of CYP2C8 (major) and CYP3A (minor) [1] | Substrate of P-gp and BCRP [2] | Contraindicated with strong CYP2C8 inhibitors (e.g., gemfibrozil). |
The following diagram illustrates the workflow for predicting and managing these complex interactions in a research or clinical setting.
Q3: How is population pharmacokinetic modeling performed for this regimen?
Population pharmacokinetic (PopPK) models are developed using data from clinical trials to quantify and explain variability in drug concentrations. The standard methodology is outlined below [2] [3] [6].
Q4: We are observing variable drug exposure in our study cohort. Which patient factors are clinically significant?
Multiple population PK analyses across Phase II and III trials have consistently shown that while certain covariates have a statistically significant impact on exposure, the magnitude of change is not clinically meaningful. No dose adjustments are required for the demographics or clinical conditions listed below [2] [3] [6].
Table 3: Impact of Patient Covariates on Exposure
| Covariate | Impact on this compound | Impact on Paritaprevir | Impact on Dasabuvir |
|---|---|---|---|
| Compensated Cirrhosis | Change is modest; no adjustment [6] | 30-60% higher exposure; no adjustment needed [6] | 30-60% higher exposure; no adjustment needed [6] |
| Age | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |
| Body Weight | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |
| Renal Impairment | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] | No clinically relevant effect [2] [3] |
| HCV Subtype (1a vs 1b) | No clinically relevant effect [2] | No clinically relevant effect [2] | No clinically relevant effect [2] |
Q5: Our lab is investigating ritonavir's boosting mechanism. What are its primary pharmacological targets?
Ritonavir's role as a pharmacokinetic enhancer extends beyond simple CYP3A4 inhibition. Its complex interactions with metabolic enzymes and drug transporters are central to its boosting effect and DDI profile, as visualized below [1] [4] [5].
For your experimental design and validation, here are summaries of key methodologies from the literature.
Protocol 1: Population Pharmacokinetic Analysis [2] [6]
Protocol 2: Drug-Drug Interaction Prediction [1] [7]
Shortening treatment from the standard 12 weeks to 8 weeks is primarily supported for patients with HCV genotype 1b and non-advanced liver disease. The table below summarizes the core quantitative findings from key studies.
| Study Population | Therapy Regimen | SVR12 Rate (8-week) | SVR12 Rate (12-week) | Key Reference |
|---|---|---|---|---|
| GT1b, treatment-naive, no/moderate fibrosis (F0-F2) | OPrD | 94% - 95% | 97% - 99% | [1] |
| GT1b, various comorbidities & comedications | OPrD ± RBV | 96% (in 8-week group) | 97% (overall GT1b) | [2] |
For researchers designing clinical trials or evaluating real-world data, the following protocol outlines the key parameters for implementing an 8-week OPrD regimen.
1. Patient Selection (Inclusion Criteria):
2. Treatment Regimen:
3. Efficacy Assessment:
4. Safety & Comedication Management:
The diagram below visualizes the logical workflow for establishing a shortened-duration treatment protocol, from hypothesis to clinical application.
| Resistance-Associated Substitution (RAS) | Key Characteristics and Impact |
|---|---|
| Positions M28, R30, L31, P58, Y93 [1] | Primary sites for in vitro resistance selection during Ombitasvir monotherapy. |
| Y93H/RAS [2] | Prevalent after various regimen failures; confers high-level resistance; often persists long-term. |
| L31-RAS [2] | Prevalence increases with multiple treatment failures; contributes to multi-regimen resistance. |
| P32 Deletion (P32del) [2] [3] | A unique, complex RAS linked to multiple DAA failures; confers severe resistance to NS5A inhibitors. |
| A92K [2] [3] | Emerges post-DAA failure; confers high-level resistance to first- and second-generation NS5A inhibitors. |
To study the impact of these RASs, researchers primarily use two in vitro systems, each with distinct advantages as visualized in the workflow below.
The JFH-1 based recombinant virus system is particularly powerful because it allows for the assessment of how RASs affect the entire viral life cycle, including the production of infectious viral particles. For instance, studies using this system have shown that while some RASs like A92K alone can impair replication, combinations like R30Q/A92K can actually enhance infectious virus production, revealing complex compensatory mechanisms [3].
Q1: What is the clinical relevance of detecting low-frequency RASs (below 15%) in patient samples? For clinical decision-making regarding retreatment, both population sequencing (Sanger) and deep sequencing are considered reliable, but a threshold of ≥15% prevalence for a RAS is recommended to be clinically significant. RASs detected at lower frequencies (e.g., 1-5%) by highly sensitive NGS methods are often not associated with clinical failure and should not typically guide regimen selection [4].
Q2: Are viruses with severe RASs like P32del susceptible to any other drug classes? Yes. Although these viruses are highly resistant to NS5A inhibitors, in vitro studies indicate they remain fully susceptible to other DAA classes. Specifically, they show similar susceptibility to sofosbuvir (NS5B nucleotide inhibitor) and ribavirin, and may even be more susceptible to the protease inhibitor grazoprevir. This underscores the importance of combination therapies that target different viral proteins for retreatment [3].
Q3: How does the persistence of NS5A RASs influence retreatment study design? The long-term persistence of NS5A RASs means that patients who have failed a prior NS5A-inhibitor regimen are highly likely to still harbor these resistant variants at the start of a new trial. Therefore, retreatment strategies must be designed assuming the presence of these RASs and should combine drugs from other classes with a high barrier to resistance to overcome this pre-existing resistance [2] [4].
The following table summarizes the key parameters for the simultaneous determination of this compound (OMB) and its common co-drugs using the RP-HPLC-DAD method [2].
| Parameter | This compound (OMB) | Paritaprevir (PAR) | Ritonavir (RIT) | Dasabuvir (DAS) |
|---|---|---|---|---|
| Linear Range | 0.42 – 10 μg/mL | 2.5 – 60 μg/mL | 1.7 – 40 μg/mL | 1.25 – 30 μg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Detection Wavelength | 254 nm | 254 nm | 254 nm | 254 nm |
| HPLC Column | Waters Symmetry C18 (150 × 4.5 mm, 3.5 μm) | |||
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 7.0) (65:35, v/v) | |||
| Flow Rate | 1.0 mL/min | |||
| Internal Standard | Sorafenib (SOR) |
This protocol is designed for the simultaneous analysis of this compound, Paritaprevir, Ritonavir, and Dasabuvir in bulk and pharmaceutical dosage forms.
The following diagram visualizes the sample preparation and analysis workflow for the HPLC method described above.
The information available is robust for drug quantification in dosage forms but has a gap regarding extraction efficiency from biological samples like plasma.
"this compound" AND "extraction recovery" AND "plasma""this compound" AND "LC-MS/MS" AND "validation"
While a validated method for Ombitasvir itself was not located, the search results provide a detailed and validated UPLC-MS/MS method for the simultaneous measurement of Paritaprevir and Ritonavir in rat liver tissue [1]. This methodology is highly relevant, as these drugs are co-administered with this compound in a common therapeutic regimen. The parameters for this assay are summarized below.
Table 1: Validated UPLC-MS/MS Method for Paritaprevir & Ritonavir in Rat Liver
| Parameter | Details for Paritaprevir (PTV) | Details for Ritonavir (RTV) |
|---|---|---|
| Analytical Technique | UPLC-MS/MS (Waters ACQUITY UPLC H-Class & TQD triple quadrupole) | Same as PTV |
| Ion Mode | Electrospray Ionization (ESI+) | ESI+ |
| Ion Transitions (m/z) | 766 → 571 | 721 → 140 |
| Internal Standard | d8-Paritaprevir (m/z 774 → 571) | d6-Ritonavir (m/z 727 → 146) |
| Chromatography | Column: Waters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm); Temp: 45°C | Same as PTV |
| Mobile Phase | Solvent A: Water:ACN:Formic acid (95:5:0.1) Solvent B: ACN with 0.1% Formic acid | Same as PTV | | Gradient | 0-0.5min: 60% B → 1.0min: 85% B → 1.1min: 95% B (hold 0.9min) → 4.25min: return to initial conditions | Same as PTV | | Calibration Range | 20 - 20,000 pg on column | 5 - 10,000 pg on column | | Accuracy | -6.68% to 10.1% (across QC levels) | Same as PTV | | Precision (Inter/Intra-day) | 0.591% to 5.33% (across QC levels) | Same as PTV |
The following workflow, based on the method from [1], can serve as a foundational protocol. The diagram below outlines the key stages of sample preparation and analysis.
Step-by-Step Procedure:
Q1: What is the clinical context and efficacy of the regimen containing this compound, Paritaprevir, and Dasabuvir? This combination is a direct-acting antiviral (DAA) regimen used for treating chronic Hepatitis C Virus (HCV) Genotype 1 and 4 infections [2]. Real-world studies across 13 countries have demonstrated high effectiveness, with Sustained Virologic Response (SVR12) rates of 96% in patients with HCV GT1 or GT4, including those with cirrhosis and comorbidities [2]. It has also shown 100% efficacy in difficult-to-treat populations like liver transplant recipients with HCV recurrence [3].
Q2: I cannot find a stability-indicating method for this compound. How should I proceed? The absence of a specific published method for this compound is a known gap. Your most robust approach is to adapt the existing, well-validated method for its co-administered drugs, Paritaprevir and Ritonavir [1].
Q3: What are critical considerations for sample collection and handling based on this protocol?
| Regimen | Patient Population | Study Type | SVR Rate (%) | Notes & References |
|---|---|---|---|---|
| LDV/SOF (12 weeks) | Compensated Cirrhosis (GT1) | Integrated Analysis of Clinical Trials | 95% (469/493) | Analysis of 513 patients; SVR12 was 90% in treatment-experienced patients with 12-week LDV/SOF alone [1]. |
| LDV/SOF ± RBV | Genotype 1 (Mixed Population) | Real-World Observational Study | 91.4% (LDV/SOF), 90.0% (+RBV) | Intent-to-treat analysis of 6,961 patients; SVR rates were higher (94.6%) in those who completed 12 weeks of LDV/SOF [2] [3]. |
| OBV/PTV/r + DSV (12 weeks) | GT1b (With & Without Cirrhosis) | Phase 3 Clinical Trial | 94.9% (Non-cirrhotic), 90.5% (Cirrhotic) | Japanese patient population; overall virological failure was 3.0% [4]. |
| OBV/PTV/r + DSV ± RBV | Genotype 1 (Mixed Population) | Real-World Observational Study | 95.1% (-RBV), 85.8% (+RBV) | Intent-to-treat analysis; SVR rose to 98.0% (-RBV) and 95.5% (+RBV) in patients completing the 12-week course [2] [3]. |
| OBV/PTV/r + DSV ± RBV | GT1 (Long-Term Follow-up) | Phase 3b Clinical Trials | ~95% (Overall) | Stable long-term efficacy; low incidence of clinical outcomes like HCC (1.4%) in cirrhotic patients post-SVR [5]. |
| OBV/PTV/r (12 weeks) | GT1b (Japanese, Chronic Hepatitis & Compensated Cirrhosis) | Real-World Study | 96.6% (56/58) | Included patients with baseline NS5A resistance-associated variants (RAVs) who still achieved SVR [6]. |
The data in the comparison table is derived from rigorous study designs. Here are the methodologies for the key studies cited.
This study provides a direct, head-to-head comparison of the two regimens in a routine clinical practice setting [2] [3].
This analysis provided robust data on the use of LDV/SOF in a challenging patient population [1].
This trial established the efficacy of the ombitasvir-based regimen in a specific population [4].
When interpreting the data for clinical or research decisions, consider the following points derived from the studies:
The following diagram outlines the general structure of a clinical trial, as seen in the studies discussed.
| Aspect | Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (PrOD) | Ledipasvir/Sofosbuvir (LDV/SOF) |
|---|---|---|
| Overall SVR12 Rate (GT1) | 90.6% - 95.1% in real-world studies [1] [2] | 90.0% - 94.3% in real-world studies [1] [2] |
| Key Genotype | Primarily Genotype 1 (particularly 1b), and Genotype 4 [1] [3] | Primarily Genotype 1 [1] |
| Efficacy in Cirrhosis | 90.6% SVR12 in GT1 [1] | 90.6% SVR12 in GT1 [1] |
| Efficacy in Prior Treatment Failure | 93.5% - 100% SVR12 in patients who failed prior PI therapy [4] | 96% - 99% SVR12 in patients who failed prior PI therapy [4] |
| Use in Severe Renal Impairment | Preferred SOF-free option; high efficacy (93.7% SVR) in CKD patients [3] | Use with caution; SOF is primarily renally excreted [3] |
| Common Adverse Events | Fatigue, pruritus, increased bilirubin [5] | Fatigue, pruritus, headache [5] |
| Regimen & Pill Burden | Multi-pill regimen (often twice daily) [6] | Single-tablet regimen (once daily) [6] |
The effectiveness of antiviral regimens can vary significantly depending on patient characteristics. Here is a breakdown of the performance of PrOD and LDV/SOF in different clinical scenarios.
For patients who did not respond to older interferon-based therapies that included first-generation protease inhibitors (e.g., boceprevir, telaprevir), both modern regimens are excellent options.
This is a key differentiator between the two regimens.
The comparative data come from various real-world observational studies. Below is a generalized workflow for how such data is typically collected and analyzed, which can serve as a reference for your own evaluations.
While both regimens are direct-acting antivirals (DAAs), they inhibit different proteins in the HCV replication process. PrOD is a multi-pill regimen that combines three different drug targets, whereas LDV/SOF is a single-tablet, two-drug combination.
For researchers and clinicians, the choice between PrOD and LDV/SOF is not a matter of one being universally superior, but of selecting the right tool for the patient profile.
The this compound/Paritaprevir/ritonavir ± Dasabuvir (OBV/PTV/r ± DSV) regimen is highly effective. The table below breaks down the SVR12 rates by genotype, cirrhosis status, and specific patient groups [1] [2] [3].
| Patient Population / Study | Regimen Details | SVR12 Rate (%) | Notes / Key Findings |
|---|---|---|---|
| Overall (Meta-Analysis, GT1 & 4) [1] | OBV/PTV/r ± DSV ± RBV | 96.8 (GT1); 98.9 (GT4) | Real-world data from 5,158 patients across 12 countries. |
| By Genotype & Cirrhosis Status [1] | |||
| ⋅ Genotype 1a (with cirrhosis) | OBV/PTV/r ± DSV ± RBV | 94 | |
| ⋅ Genotype 1a (without cirrhosis) | OBV/PTV/r ± DSV ± RBV | 97 | |
| ⋅ Genotype 1b (with cirrhosis) | OBV/PTV/r ± DSV ± RBV | 98 | |
| ⋅ Genotype 1b (without cirrhosis) | OBV/PTV/r ± DSV ± RBV | 99 | |
| Prior DAA Failure [3] | OBV/PTV/r + DSV ± SOF ± RBV | 95.5 (Part 1); 85.7 (Part 2) | For patients who failed previous DAA regimens. |
| First-Generation PI Failure [4] | 3D ± RBV | 97.3 (Per-Protocol) | High efficacy in patients who failed telaprevir, boceprevir, or simeprevir. |
| Hemodialysis Patients [5] | 3D ± RBV | 100 | Small study (n=15); regimen was safe and effective. |
| Real-World Study (AMBER) [6] | OBV/PTV/r + DSV ± RBV | 98 | Independent Polish study; mostly treatment-experienced patients with advanced liver disease. |
| Low-Dose Ribavirin (GT1a) [2] | OBV/PTV/r + DSV + Low-dose RBV | 89.5 (ITT); 94.9 (mITT) | Did not meet non-inferiority vs. weight-based RBV. |
The high SVR12 rates are supported by rigorous clinical trials. Here are the core methodologies common to these studies:
The following diagram illustrates the clinical decision-making process for using this regimen, based on patient characteristics and clinical guidelines reflected in the studies.
| Study Cohort / Patient Subgroup | Number of Patients (N) | Sustained Virologic Response at 12 Weeks (SVR12) | Key Findings & Context |
|---|---|---|---|
| Overall Pooled Analysis (GT1 & GT4) [1] | 3,546 | 96% (3,401/3,546) | Pooled data from 13 countries; confirms high effectiveness in a diverse, real-world patient population. |
| By HCV Genotype [1] | |||
| • Genotype 1a | 732 | 93% | |
| • Genotype 1b | 2,619 | 97% | Includes patients with an 8-week treatment duration (96% SVR12) [1]. |
| • Genotype 4 | 457 | 94% | |
| By Liver Disease Status [1] | |||
| • Patients with cirrhosis | Not Specified | 96% | Comparable effectiveness to patients without cirrhosis. |
| • Patients without cirrhosis | Not Specified | 96% | Comparable effectiveness to patients with cirrhosis. |
| Japanese Real-World Study (GT1) [2] | 58 | 96.6% (SVR24) | Included 31% with compensated cirrhosis; SVR was achieved even in patients with baseline resistance-associated variants (RAVs). |
| Patients with Chronic Kidney Disease (CKD) [3] | 829 | 93.7% (Sofosbuvir-free regimen) | OBV/PTV/r is a key SOF-free option for patients with severe renal impairment or on hemodialysis. |
For researchers, the methodology behind these real-world studies and the mechanisms of action are critical.
The robust real-world data is gathered through specific study designs and laboratory techniques:
OBV/PTV/r is a multi-targeted regimen. Ombitasvir (OBV) is an NS5A inhibitor that plays a key role in viral RNA replication and virion assembly. Paritaprevir (PTV) is an NS3/4A protease inhibitor that is "boosted" by ritonavir (r) to enhance its pharmacokinetic profile [3].
The diagram below illustrates the mechanism of action and the conceptual pathways to viral resistance.
The potential for treatment failure exists if resistance-associated variants (RAVs), such as specific mutations in the NS5A protein, are present at baseline or emerge during therapy. These mutants can exhibit a massive increase in the drug's EC50, significantly reducing susceptibility [4] [5]. The genetic barrier to resistance and the stability of the viral replicase complex can also vary between different HCV strains, influencing treatment outcomes [6].
The consolidated real-world data confirms that OBV/PTV/r-based regimens are a highly effective and durable therapeutic option for HCV genotypes 1 and 4. Key takeaways for professionals include:
The table below synthesizes key quantitative findings from cost-effectiveness analyses and clinical trials, comparing the 3D regimen with other contemporary direct-acting antiviral (DAA) regimens.
| Regimen (Abbreviation) | Reported SVR12 Rate (%) | Incremental Cost-Effectiveness Ratio (ICER) | Key Findings & Context |
|---|
| Ombitasvir/Paritaprevir/r + Dasabuvir (3D) | 97% (model-based) [1] 100% in adolescents [2] | Preferred strategy; cost-effective in 65-70% of simulations [3] | More cost-effective than SOF-LDV in some analyses due to lower cost per dose, despite requiring more daily pills [3]. | | Sofosbuvir/Ledipasvir (SOF-LDV) | >90% [3] | Dominated by 3D regimen in one VA model [3] | A highly effective, single-pill regimen; cost-effectiveness was sensitive to price relative to 3D [3] [1]. | | Sofosbuvir/Simeprevir (SOF-SMV) | >90% [3] | Not the preferred strategy [3] [1] | An early interferon-free option, but later regimens offered better efficacy/tolerability [3]. | | Pegylated Interferon/Ribavirin (PEG-RBV) | Modest (historical standard) | Least effective and cost-effective [1] | Prior standard of care; poorly tolerated with significant side-effects [3]. |
For reproducibility and critical appraisal, here are the experimental and modeling frameworks from the key studies.
When evaluating this data, consider these factors that significantly influence cost-effectiveness and regimen selection:
The following diagram illustrates the core structure of the Markov model used in the primary cost-effectiveness analysis, showing the possible health states and transitions that determine long-term outcomes.
While the 3D regimen was a landmark therapy, current research has evolved. Recent studies focus less on comparing individual DAAs and more on system-level interventions and diagnostics, as the entire class of pan-genotypic DAA regimens is highly effective.
| Feature | Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (OBV/PTV/r + DSV) | Elbasvir/Grazoprevir (EBR/GZR) |
|---|---|---|
| Brand Name | Viekira Pak [1] | Zepatier [2] |
| Mechanisms of Action | NS5A Inhibitor (OBV) + NS3/4A Protease Inhibitor (PTV/r) + NS5B Polymerase Non-Nucleoside Inhibitor (DSV) [1] | NS5A Inhibitor (EBR) + NS3/4A Protease Inhibitor (GZR) [2] |
| Approved Genotypes | Genotype 1 [1] | Genotypes 1 and 4 [2] |
| SVR12 in GT1a (No Cirrhosis) | 97% (with weight-based RBV) [3] | 99%-100% (12-16 weeks, regimen depends on baseline resistance) [2] [4] |
| SVR12 in GT1b (No Cirrhosis) | 99% (with or without RBV) [1] | >99% (12 weeks without RBV) [2] [4] |
| Key Resistance Consideration | Lower SVR (89.5%) with low-dose RBV in GT1a; weight-based RBV is critical [3] | Baseline NS5A resistance-associated substitutions (RAVs) in GT1a require adding RBV & extending treatment to 16 weeks [2] [4] |
The sustained virologic response 12 weeks after treatment (SVR12) is the primary endpoint for evaluating efficacy in HCV clinical trials. Here is a detailed breakdown of the performance of each regimen in key patient populations.
| Patient Population | OBV/PTV/r + DSV Regimen & SVR12 Rate | EBR/GZR Regimen & SVR12 Rate |
|---|
| GT1a, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV + weight-based RBV for 12 weeks: 97% [3] [1] | • No baseline NS5A RAVs: 12 weeks, >94% • With baseline NS5A RAVs: EBR/GZR + RBV for 16 weeks: 100% [2] [4] | | GT1b, Treatment-Naïve, No Cirrhosis | OBV/PTV/r + DSV for 12 weeks (without RBV): 99% [1] | EBR/GZR for 12 weeks (without RBV): >99% [2] [4] | | Patients with Compensated Cirrhosis | • GT1a: 24 weeks with RBV [1] • GT1b: 12 weeks with RBV [1] | Integrated analysis showed high SVR12 rates with EBR/GZR in patients with compensated cirrhosis [5] |
The design of clinical trials for these drugs follows a standardized model to ensure robust results. The workflow below illustrates the general structure of a Phase 3 HCV clinical trial.
Key Trial Elements:
The two regimens work by targeting and inhibiting different non-structural (NS) proteins of the HCV, which are essential for viral replication.
Resistance Profiles:
| Genotype | Patient Population | Recommended Regimen | Treatment Duration | SVR Rate (%) | Study Type |
|---|---|---|---|---|---|
| Genotype 1b | With compensated cirrhosis | OBV/PTV/r + DSV (no RBV) | 12 weeks | 100% (n=60/60) [1] | Clinical Trial |
| Mixed (Mostly non-cirrhotic) | OBV/PTV/r ± DSV ± RBV | 12-24 weeks | 99.1% (Overall, n=862) [2] | Real-World | |
| Genotype 1a | Without cirrhosis | OBV/PTV/r + DSV + RBV | 12 weeks | 99.0% (Overall, n=209) [3] | Real-World |
| With compensated cirrhosis | OBV/PTV/r + DSV + RBV | 24 weeks | Recommended per guidelines [2] | - |
The high SVR rates for Ombitasvir-based regimens are established through a structured clinical trial process. The diagram below illustrates the general workflow for the phase 3 studies that form the basis of the efficacy data.
Key Methodological Details from Cited Studies:
The this compound/Paritaprevir/ritonavir and Dasabuvir (OBV/PTV/r + DSV) regimen is a multi-target antiviral strategy that inhibits three distinct non-structural proteins of the HCV, creating a high genetic barrier to resistance.
Detailed Role of Each Drug Target:
| Study Type / Population | SVR12 in Non-Cirrhotic | SVR12 in Compensated Cirrhotic | Key Safety Findings | Citation |
|---|---|---|---|---|
| Real-World: Turkish Cohort (n=862) | 99.1% (782/789) | 94.5% (69/73) | AE: 59.7%; SVR12 significantly higher in non-cirrhotic patients | [1] |
| Real-World: Int. Pooled Analysis (n=3,808) | 96% (approx.) | 96% (approx.) | AE: 26%; SAE: 3%; Discontinuation: <4% | [2] |
| Clinical Trial: Brazil (n=222, F3/F4) | 95.7% (GT1a, n=46) | 92.2% (GT1a, n=64); 100% (GT1b, n=69) | SAE: 2.7%; Low treatment-related discontinuation | [3] |
| Clinical Trial: PI Failures (n=39) | 100% (Per-Protocol, n=28) | 100% (Per-Protocol, n=9) | SAE: 17.9% (3 psychiatric admissions); Self-reported AE: 30.8% | [4] |
A population PK analysis across nine Phase III studies characterized the exposure of the regimen components.
| DAA Component | PK Model | Exposure in Cirrhotic vs. Non-Cirrhotic | Clinical Implication |
|---|---|---|---|
| Paritaprevir (PTV) | One-compartment | Exposure ~30-60% higher in cirrhotic patients | No dose adjustment needed [5] |
| Dasabuvir (DSV) | Two-compartment | Exposure ~30-60% higher in cirrhotic patients | No dose adjustment needed [5] |
| Ombitasvir (OBV) | One-compartment | Generally overlapping exposures | No dose adjustment needed [5] |
| Ritonavir (r) | One-compartment | Generally overlapping exposures | No dose adjustment needed [5] |
The high-quality evidence stems from rigorous clinical trial designs and large-scale observational studies.
The following diagram illustrates the patient stratification and treatment algorithm based on the cited studies.
The table below summarizes key validated RP-HPLC methods for the simultaneous estimation of Ombitasvir (OMB), Paritaprevir (PAR), and Ritonavir (RIT), detailing their core parameters as per ICH guidelines.
| Method Feature | Conventional RP-HPLC [1] [2] | Eco-Friendly Micellar-HPLC [3] | Bioanalytical Method (Human Plasma) [4] |
|---|---|---|---|
| Stationary Phase | Inertsil ODS-C18 (250 x 4.6 mm, 5µm) [2] | Core-shell C18 (150 x 4.6 mm, 5µm) [3] | Intersil ODS C18 (250 x 4.6 mm, 5µm) [4] |
| Mobile Phase | Phosphate Buffer (pH 4.5-6.2):ACN:MeOH [1] [2] | 0.15M SLS & 0.01M Phosphate (pH 6.2):Ethanol (56:44) [3] | 1mM Ammonium Buffer (pH 6.5):ACN:MeOH (60:20:20) [4] |
| Detection Wavelength | 254 nm - 262 nm [1] [2] | 254 nm [3] | 230 nm [4] |
| Flow Rate | 1.0 mL/min [1] [2] | 1.0 mL/min [3] | 1.0 mL/min [4] |
| Retention Time (min) | OMB: ~2.98; PAR: ~3.77; RIT: ~4.70 [2] | Not explicitly stated (Chromatogram provided) [3] | OMB: 7.8; RIT: 5.7; PAR: 12.8 [4] |
| Linearity Range | OMB: 3.13-18.75 µg/mL; PAR: 18.75-112.5 µg/mL; RIT: 12.5-75 µg/mL [1] | 3-100 µg/mL for all drugs [3] | OMB: 0.25-2.0 µg/mL; PAR & RIT: 0.15-1.2 µg/mL [4] |
| Regression Coefficient (R²) | > 0.999 [1] | > 0.999 [3] | > 0.999 [4] |
| Key Advantages | Robust, well-established, high precision, suitable for quality control (QC) of tablets [1] [2] | Green, cost-effective, uses less toxic solvents, suitable for high-throughput QC [3] | Designed for complex biological matrices, uses liquid-liquid extraction, applicable to pharmacokinetic studies [4] |
For researchers to replicate these methods, a deeper dive into the experimental workflows is essential. The following diagram outlines the general workflow for developing and validating an RP-HPLC method according to ICH guidelines.
All developed methods are validated per ICH Q2(R1) guidelines. The table below collates the results for key validation parameters, demonstrating that each method is fit for its intended purpose.
| Validation Parameter | Conventional RP-HPLC [1] [5] [2] | Eco-Friendly Micellar-HPLC [3] | Bioanalytical Method (Human Plasma) [4] |
|---|---|---|---|
| Precision (% RSD) | Intra-day & Inter-day RSD < 2% [2] | RSD < 2% for retention time and area [3] | Intra-day & Inter-day RSD < 2% [4] |
| Accuracy (% Recovery) | 98-102% [2] | 98-102% [3] | OMB: 101.42%; RIT: 99.81%; PAR: 100.38% [4] |
| Specificity | No interference from excipients or degradation products [1] [2] | Baseline separation of all three drugs; no interference [3] | No interference from plasma components [4] |
| LOD / LOQ | LOD: 0.29-1.8 µg/mL; LOQ: 0.90-5.7 µg/mL [2] | LOD: 0.1-0.5 µg/mL; LOQ: 0.3-1.5 µg/mL [3] | Not explicitly stated for LOD/LOQ |
| Robustness | Deliberate variations in flow rate, mobile phase pH, and temperature were within acceptable limits [1] [2] | Method robust against small changes in micellar concentration and pH [3] | Validated for stability in plasma during storage and processing [4] |